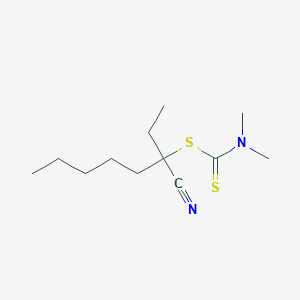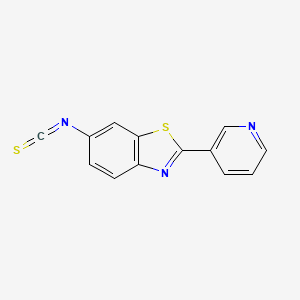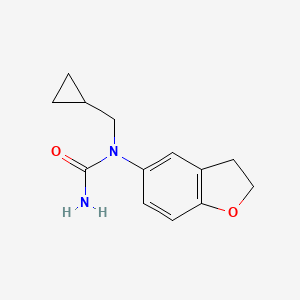
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride is a chemical compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride typically involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles. This reaction can be catalyzed by various agents, including nitrophenylboronic acid, diethylamide, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield and reduce byproducts. Techniques such as one-pot synthesis and the use of recyclable catalysts are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted chromenes, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: These compounds share a similar chromene structure and are known for their anticoagulant properties.
Quinolones: Known for their antibacterial properties, these compounds also share structural similarities with chromenes.
Uniqueness
What sets 7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride apart is its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61190-40-7 |
|---|---|
Formule moléculaire |
C11H15Cl2NO |
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
7-chloro-N-ethyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-2-13-10-5-8-3-4-9(12)6-11(8)14-7-10;/h3-4,6,10,13H,2,5,7H2,1H3;1H |
Clé InChI |
UPCLHMFWVRYSES-UHFFFAOYSA-N |
SMILES canonique |
CCNC1CC2=C(C=C(C=C2)Cl)OC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)



![4-[5-(3-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14592256.png)
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)
![Bicyclo[4.3.1]deca-2,4,6,8-tetraene](/img/structure/B14592270.png)

![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[3-(Dimethylamino)propyl]-2-(3-methoxyphenyl)cyclopentan-1-one](/img/structure/B14592290.png)
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)


